1,2,3-Propanetrione, 1,3-dioxime
Description
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Properties
CAS No. |
41886-31-1 |
|---|---|
Molecular Formula |
C3H4N2O3 |
Molecular Weight |
116.08 g/mol |
IUPAC Name |
(1E,3E)-1,3-bis(hydroxyimino)propan-2-one |
InChI |
InChI=1S/C3H4N2O3/c6-3(1-4-7)2-5-8/h1-2,7-8H/b4-1+,5-2+ |
InChI Key |
ISKCMAJAPALGKY-GRSRPBPQSA-N |
SMILES |
C(=NO)C(=O)C=NO |
Isomeric SMILES |
C(=N/O)\C(=O)/C=N/O |
Canonical SMILES |
C(=NO)C(=O)C=NO |
Origin of Product |
United States |
Preparation Methods
Preparation of 1,2,3-Propanetrione (Mesoxaldehyde) as a Precursor
The synthesis of 1,2,3-propanetrione is a critical step since the dioxime is derived from this tricarbonyl compound. The major approaches involve oxidation of sugar derivatives or related intermediates:
1.1 From D-Glucose via Triose Reductone
Step 1: Formation of Triose Reductone
- D-glucose (250 g) is dissolved in water (3.75 L).
- Additives: Lead acetate (135 g), potassium cyanide (30 mg), copper acetate (500 mg).
- The mixture is heated under nitrogen to 92°C.
- Sodium hydroxide (85 g in 250 mL water) is added and shaken briefly.
- Acidification with glacial acetic acid (40 mL) and rapid cooling follows.
- The lead salt of triose reductone is isolated by centrifugation and washed with water, acetone, and ether.
- Yield: 125 g of lead salt with 58.8% Pb content.
Step 2: Conversion to Free Triose Reductone
- The lead salt is suspended in dry acetone and treated with 85% phosphoric acid.
- After shaking and filtration, the acetone solution is concentrated and chilled to -15°C.
- Crystals of triose reductone are collected and dried.
- Purification by sublimation yields pure triose reductone (mp 153°C).
Step 3: Oxidation to 1,2,3-Propanetrione
- Triose reductone is oxidized using selenium dioxide, which selectively oxidizes hydroxyl groups without affecting the aldehyde.
- This yields mesoxaldehyde (1,2,3-propanetrione), the simplest tricarbonyl compound.
This method is based on the work of Bauer and Teed (1955) and further elaborated by researchers studying sugar fragmentation and oxidation pathways.
-
- Commercial diacetin (glyceryl diacetate) contains 1,2- and 1,3-isomers.
- Only the 1,3-diacetate is convertible to dihydroxyacetone, which can be further processed to mesoxaldehyde.
- Separation of isomers is challenging due to close boiling points.
- Synthesis of pure 1,3-diacetate can be achieved by acetylation of glycerin chlorohydrins or bromohydrins, as described by Schmidt et al. (1913).
Conversion of 1,2,3-Propanetrione to 1,2,3-Propanetrione, 1,3-Dioxime
- The free 1,2,3-propanetrione is highly reactive and prone to polymerization.
- To stabilize and isolate the compound, it is converted to the 1,3-dioxime derivative (also known as DINA).
- This conversion involves reaction with hydroxylamine or similar oxime-forming reagents.
- The dioxime form is more stable and easier to handle than the parent trione.
- The preparation of the dioxime hinges on the immediate conversion of freshly prepared mesoxaldehyde to prevent polymerization or degradation.
Summary Table of Preparation Steps
| Step | Starting Material | Reagents/Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | D-Glucose | NaOH, Lead acetate, Cu acetate, KCN, heat | Lead salt of triose reductone | Isolated by centrifugation and washing |
| 2 | Lead salt of triose reductone | H3PO4 in acetone, filtration, chilling | Pure triose reductone | Purified by sublimation |
| 3 | Triose reductone | Selenium dioxide oxidation | 1,2,3-Propanetrione (mesoxaldehyde) | Sensitive, prone to polymerization |
| 4 | 1,2,3-Propanetrione | Hydroxylamine or oxime reagent | This compound | Stabilized dioxime derivative |
Research Findings and Considerations
- The method from D-glucose is advantageous due to the availability and low cost of glucose.
- The oxidation with selenium dioxide is selective and preserves the aldehyde functionality.
- Handling of mesoxaldehyde requires immediate conversion to prevent polymerization.
- Purification steps such as sublimation are critical for obtaining pure intermediates.
- Alternative synthetic routes exist but may involve more steps or difficult separations.
- The dioxime derivative is useful for further chemical transformations and analytical studies due to its stability.
Q & A
Q. Table 1. Key Spectral Data for 1,3-Dioxime
| Technique | Key Peaks/Shifts | Reference |
|---|---|---|
| FT-IR | 3250 cm⁻¹ (N-H), 1620 cm⁻¹ (C=N) | |
| ¹H NMR (DMSO-d6) | δ 10.2 (s, 2H, oxime) | |
| HRMS (ESI+) | m/z 278.0691 [M+H]⁺ |
Q. Table 2. Biological Activity of Related Derivatives
| Compound | Cell Line (IC₅₀, μM) | Mechanism | Reference |
|---|---|---|---|
| Chromenoselenadiazole 4b | MCF-7: 12.3 ± 1.2 | ROS-mediated apoptosis |
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